molecular formula C15H13N3OS2 B2434533 1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034486-48-9

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2434533
CAS No.: 2034486-48-9
M. Wt: 315.41
InChI Key: XOLMJRHFNJHALS-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound featuring a urea moiety linked to thiophene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 3-aminomethyl-5-(thiophen-2-yl)pyridine in the presence of a base such as triethylamine to yield the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorinating agents like sulfuryl chloride.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Similar in structure but lacks the pyridine ring.

    3-(Thiophen-2-yl)pyridine: Contains the pyridine and thiophene rings but lacks the urea moiety.

    N-(Thiophen-2-yl)pyridin-3-amine: Similar but with an amine group instead of a urea group.

Uniqueness

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both thiophene and pyridine rings linked by a urea moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-thiophen-2-yl-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c19-15(18-14-4-2-6-21-14)17-9-11-7-12(10-16-8-11)13-3-1-5-20-13/h1-8,10H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLMJRHFNJHALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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